Cas no 5442-69-3 (4-Quinolinamine,N-[[4-(diethylamino)phenyl]methyl]-6-methoxy-2-methyl-)

4-Quinolinamine,N-[[4-(diethylamino)phenyl]methyl]-6-methoxy-2-methyl- structure
5442-69-3 structure
Product Name:4-Quinolinamine,N-[[4-(diethylamino)phenyl]methyl]-6-methoxy-2-methyl-
Numero CAS:5442-69-3
MF:C13H9N3O5
MW:287.227662801743
CID:374873
PubChem ID:104517
Update Time:2025-04-19

4-Quinolinamine,N-[[4-(diethylamino)phenyl]methyl]-6-methoxy-2-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Quinolinamine,N-[[4-(diethylamino)phenyl]methyl]-6-methoxy-2-methyl-
    • (2,5-dioxopyrrolidin-1-yl) 4-oxo-1H-1,5-naphthyridine-3-carboxylate
    • N-[(4-diethylaminophenyl)methyl]-6-methoxy-2-methyl-quinolin-4-amine
    • (4-Diaethylamino-benzyl)-(6-methoxy-2-methyl-[4]chinolyl)-amin
    • (4-diethylamino-benzyl)-(6-methoxy-2-methyl-[4]quinolyl)-amine
    • 1-{[(4-oxo-1,4-dihydro-1,5-naphthyridin-3-yl)carbonyl]oxy}pyrrolidine-2,5-dione
    • AC1L2WYU
    • AC1Q6NV1
    • AR-1B9529
    • CTK8D7953
    • EINECS 258-594-4
    • KST-1B5284
    • Succinimido (1,5-naphthyridin-3-yl)formate
    • DTXSID00968257
    • NS00058669
    • N-(4-hydroxy-1,5-naphthyridine-3-carbonyloxy)succinimide
    • 5442-69-3
    • 53512-20-2
    • 2,5-Dioxopyrrolidin-1-yl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
    • HVMMEIRWFZNBHK-UHFFFAOYSA-N
    • SCHEMBL11151579
    • 1-[(4-Oxo-1,4-dihydro-1,5-naphthyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione
    • Inchi: 1S/C13H9N3O5/c17-9-3-4-10(18)16(9)21-13(20)7-6-15-8-2-1-5-14-11(8)12(7)19/h1-2,5-6H,3-4H2,(H,15,19)
    • Chiave InChI: HVMMEIRWFZNBHK-UHFFFAOYSA-N
    • Sorrisi: O(C(C1=CNC2C=CC=NC=2C1=O)=O)N1C(CCC1=O)=O

Proprietà calcolate

  • Massa esatta: 349.21561
  • Massa monoisotopica: 349.215
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 7
  • Complessità: 406
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0
  • Superficie polare topologica: 106Ų

Proprietà sperimentali

  • Densità: 1.133
  • Punto di ebollizione: 516.7°Cat760mmHg
  • Punto di infiammabilità: 266.3°C
  • Indice di rifrazione: 1.642
  • PSA: 37.39
  • LogP: 5.08310
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd